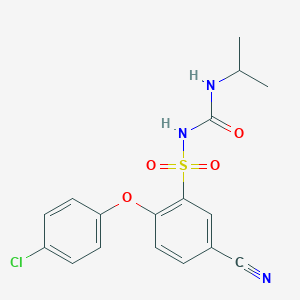

TP receptor antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16ClN3O4S |

|---|---|

Molecular Weight |

393.8 g/mol |

IUPAC Name |

1-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonyl-3-propan-2-ylurea |

InChI |

InChI=1S/C17H16ClN3O4S/c1-11(2)20-17(22)21-26(23,24)16-9-12(10-19)3-8-15(16)25-14-6-4-13(18)5-7-14/h3-9,11H,1-2H3,(H2,20,21,22) |

InChI Key |

ACKOXVMZLWNATE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"TP receptor antagonist-1" mechanism of action

An In-depth Guide to the Mechanism of Action of Thromboxane (B8750289) A2 Receptor (TP) Antagonists

Introduction

The Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor, is a critical component in a wide array of physiological and pathophysiological processes. As a G-protein coupled receptor (GPCR), its primary endogenous ligand, TXA2, is a potent mediator of platelet aggregation and vasoconstriction.[1][2] Consequently, the TP receptor signaling pathway is a key therapeutic target for managing cardiovascular and thrombotic diseases.[1][3] TP receptor antagonists, which block the action of TXA2 and other endogenous agonists, represent a refined therapeutic strategy compared to less specific agents like aspirin (B1665792). This guide provides a detailed examination of the TP receptor's function, the molecular mechanism of its antagonists, and the experimental methodologies used to characterize these compounds.

The Thromboxane Receptor and its Ligands

The TP receptor is encoded by the TBXA2R gene located on chromosome 19p13.3.[2][4][5] Alternative splicing of the gene transcript gives rise to two distinct isoforms in humans: TPα and TPβ.[1][2][4] These isoforms are identical for the first 328 amino acids, which include the ligand-binding domains, but differ in the length and composition of their C-terminal tails.[2] TPα is the more widely expressed isoform, found in platelets, vascular smooth muscle cells, and endothelial cells, while TPβ expression is more limited.[2]

The primary endogenous agonist for the TP receptor is Thromboxane A2. TXA2 is an unstable eicosanoid (half-life of ~30 seconds) synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and thromboxane A2 synthase.[2] Other molecules can also activate the TP receptor, including the prostaglandin (B15479496) endoperoxide precursor PGH2, and various isoprostanes, which are formed during periods of oxidative stress.[3][6] This is a critical point, as agents like low-dose aspirin inhibit TXA2 synthesis but do not prevent receptor activation by these other agonists.[3][6]

Core Mechanism: TP Receptor Signaling

Upon agonist binding, the TP receptor undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. The TP receptor primarily signals through two main pathways: the Gq/11 pathway and the G12/13 pathway.[4][7]

-

Gq/11 Pathway: This is considered the major signaling route. Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The subsequent rise in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), culminates in cellular responses such as platelet shape change, granule secretion, and smooth muscle contraction.[1][4]

-

G12/13 Pathway: The TP receptor can also couple to Gα12/13 proteins. This leads to the activation of the small GTPase RhoA.[4] The RhoA/Rho-kinase pathway plays a crucial role in regulating the actin cytoskeleton, which is vital for cell migration, morphological changes, and the formation of focal adhesions.[2][4] In vascular smooth muscle, this pathway contributes to sustained contraction.

These primary pathways can also engage other signaling cascades, including the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3'K) pathways, which are involved in cell proliferation and survival.[2]

Caption: TP Receptor Downstream Signaling Cascades.

Mechanism of Action of TP Receptor Antagonists

TP receptor antagonists function as competitive inhibitors. They bind directly to the TP receptor at or near the same site as endogenous agonists but fail to induce the necessary conformational change for G-protein activation.[6] By occupying the receptor, they physically block access for agonists like TXA2, PGH2, and isoprostanes, thereby preventing the initiation of the downstream signaling cascades detailed above.[3][6][8]

This mechanism offers a more comprehensive blockade than thromboxane synthase inhibitors, which only prevent the formation of TXA2, leaving the receptor vulnerable to activation by PGH2 and isoprostanes.[6][7] Some compounds classified as antagonists may also exhibit inverse agonism, meaning they can reduce the basal or constitutive activity of the receptor even in the absence of an agonist.[9]

Caption: Competitive Antagonism at the TP Receptor.

Experimental Protocols for Characterization

The evaluation of TP receptor antagonists involves a suite of in vitro and ex vivo assays to determine their binding affinity, functional potency, and specificity.

Radioligand Binding Assays

These assays directly measure the interaction of a compound with the TP receptor, typically using membrane preparations from cells engineered to overexpress the receptor (e.g., HEK293 cells).

-

Protocol: Saturation Binding Assay

-

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled antagonist.

-

Methodology:

-

Prepare cell membrane homogenates expressing TP receptors.

-

Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled TP antagonist (e.g., [3H]SQ29,548).[9][10][11]

-

For each concentration, run a parallel incubation with an excess of a non-labeled antagonist to determine non-specific binding.

-

After reaching equilibrium, separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific from total binding. Data are then analyzed using non-linear regression to derive Bmax and Kd.

-

-

-

Protocol: Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of a non-labeled test compound.

-

Methodology:

-

Incubate cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]SQ29,548) and varying concentrations of the unlabeled antagonist being tested.[11]

-

Following incubation and filtration, quantify the bound radioactivity.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

-

Functional Assays

Functional assays measure the cellular response to receptor activation and the ability of an antagonist to inhibit this response.

-

Protocol: Calcium Mobilization Assay

-

Objective: To measure an antagonist's potency (IC50) in blocking agonist-induced intracellular calcium release.

-

Methodology:

-

Culture HEK293 cells stably expressing either TPα or TPβ.

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).[12]

-

Pre-incubate the cells with various concentrations of the antagonist for a defined period (e.g., 15 minutes).[10]

-

Stimulate the cells with a fixed concentration of a TP agonist (e.g., U46619 or I-BOP) at its EC80 (the concentration that elicits 80% of the maximal response).[10][12]

-

Measure the resulting change in fluorescence intensity using a plate reader with fluorescent capabilities.

-

Plot the inhibition of the calcium response against the antagonist concentration to determine the IC50 value.

-

-

-

Protocol: Platelet Aggregation Assay (Ex Vivo)

-

Objective: To assess the antagonist's ability to inhibit platelet aggregation, a key physiological outcome of TP receptor activation.

-

Methodology:

-

Prepare platelet-rich plasma (PRP) from fresh whole blood.

-

Place an aliquot of PRP in an aggregometer cuvette with a stir bar at 37°C.

-

Add various concentrations of the antagonist and incubate.

-

Initiate aggregation by adding an agonist such as U46619, collagen, or arachidonic acid.[13]

-

Monitor platelet aggregation over time by measuring the change in light transmittance through the sample.

-

Calculate the percentage of inhibition relative to a vehicle control to determine the antagonist's potency.

-

-

Caption: Workflow for Characterizing TP Antagonists.

Quantitative Data for Select TP Receptor Antagonists

The following table summarizes publicly available data for well-characterized TP receptor antagonists, providing a comparative overview of their potencies.

| Antagonist | Receptor/System | Assay Type | Agonist/Radioligand | Potency (Value) | Reference |

| SQ29,548 | Human TP | Radioligand Binding | [3H]SQ29,548 | Kd: 40 nM | |

| Mouse TP | Radioligand Binding | [3H]SQ29,548 | Kd: 15 nM | [10] | |

| Terutroban (S18886) | Human TP (HEK cells) | Functional (IP1) | I-BOP | IC50: 5.4 nM | [10] |

| Mouse TP (HEK cells) | Functional (IP1) | I-BOP | IC50: 1.2 nM | [10] | |

| Ramatroban | Human TP (HEK cells) | Inverse Agonism | Basal Activity | Reduces basal activity | |

| Compound 5 | Human TP (HEK cells) | Functional (IP1) | I-BOP | IC50: 0.93 nM | [10] |

| Compound 5 | Mouse TP (HEK cells) | Functional (IP1) | I-BOP | IC50: 0.021 nM | [10] |

Conclusion

TP receptor antagonists operate through a mechanism of competitive inhibition, effectively blocking the downstream signaling pathways initiated by TXA2 and other endogenous agonists. Their ability to provide a more complete blockade of the receptor compared to agents that only inhibit TXA2 synthesis makes them valuable tools for research and promising candidates for therapeutic intervention in diseases driven by TP receptor hyperactivity. The characterization of these antagonists relies on a combination of binding and functional assays that together provide a comprehensive profile of their affinity, potency, and physiological effects.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 8. pharmacologyeducation.org [pharmacologyeducation.org]

- 9. researchgate.net [researchgate.net]

- 10. Brain-Penetrant Tetrahydronaphthalene Thromboxane A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2016203314A1 - Thromboxane receptor antagonists - Google Patents [patents.google.com]

- 13. Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti‐aggregatory efficacy in human platelets | Semantic Scholar [semanticscholar.org]

Unraveling the TP Receptor Signaling Cascade: A Technical Guide to Antagonist-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways associated with Thromboxane A2 (TXA2) receptor, commonly known as the TP receptor, with a particular focus on the mechanisms of action of its antagonists. The TP receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in a multitude of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and vascular tone regulation. Consequently, TP receptor antagonists have emerged as a promising therapeutic class for a range of cardiovascular and respiratory diseases.

This document delves into the core signaling cascades initiated by TP receptor activation, the modulatory effects of its antagonists, and the experimental methodologies employed to elucidate these intricate pathways. Quantitative data on receptor-ligand interactions and downstream signaling events are systematically presented, and key experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at play.

Core Signaling Pathways of the TP Receptor

The TP receptor primarily couples to G proteins of the Gq/11 and G12/13 families, initiating distinct downstream signaling cascades that culminate in various cellular responses.

-

Gq/11 Pathway: Upon agonist binding, the TP receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, ultimately leading to cellular responses such as platelet aggregation and smooth muscle contraction.

-

G12/13 Pathway: The activation of the Gα12/13 subunit by the TP receptor leads to the activation of the small GTPase Rho. Rho, through its effector Rho-associated coiled-coil containing protein kinase (ROCK), mediates a range of cellular processes including stress fiber formation, cell adhesion, and migration. A key function of the Rho/ROCK pathway in the context of TP receptor signaling is the inhibition of myosin light chain phosphatase (MLCP), which results in a net increase in myosin light chain (MLC) phosphorylation, leading to enhanced smooth muscle contraction.

The interplay between these pathways is crucial for the full spectrum of physiological effects mediated by the TP receptor. TP receptor antagonists function by competitively binding to the receptor, thereby preventing agonist-induced activation of these G protein-mediated signaling cascades.

The Intricate Dance of Structure and Activity: A Technical Guide to TP Receptor Antagonist-1 SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of structure-activity relationship (SAR) studies for Thromboxane (B8750289) A2 (TP) receptor antagonists. The TP receptor, a G-protein coupled receptor, plays a pivotal role in a myriad of physiological processes, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1] Its involvement in pathological conditions such as thrombosis, asthma, and cardiovascular diseases has made it a significant target for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the key structural features and chemical modifications that govern the potency and selectivity of TP receptor antagonists, supported by quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows.

Core Principles of TP Receptor Antagonist SAR

The design of potent and selective TP receptor antagonists hinges on the strategic manipulation of their chemical scaffolds to optimize interactions with the receptor's binding pocket. SAR studies have revealed several key pharmacophoric elements that are crucial for high-affinity binding and effective antagonism. These typically include a carboxylic acid or a bioisosteric equivalent, a central scaffold, and a hydrophobic side chain.

The Essential Role of the Acidic Moiety

A recurring feature in many potent TP receptor antagonists is the presence of a carboxylic acid group or a suitable bioisostere. This acidic functionality is believed to mimic the carboxylate of the natural ligand, thromboxane A2, and form a critical ionic interaction with a corresponding basic residue within the TP receptor binding site.

Recent studies have explored the replacement of the carboxylic acid with other acidic groups, such as the cyclopentane-1,3-dione (CPD) moiety.[3] This has led to the discovery of novel antagonists with comparable or even superior potency, some of which exhibit apparent irreversible inhibition of the human TP receptor.[3] This highlights the flexibility in the choice of the acidic group, provided it maintains the necessary electrostatic interactions.

Scaffolds and Side Chains: Tailoring Specificity and Potency

A diverse range of chemical scaffolds has been investigated for their utility in TP receptor antagonist design. These include, but are not limited to, derivatives of:

-

Phenols: Certain 7-(4-fluorophenyl)-7-(2-hydroxyphenyl)heptanoic acid derivatives have demonstrated potent TP receptor antagonism. SAR studies on this series have indicated that the presence of a carbonyl or hydroxymethyl group at the para-position of the phenolic hydroxyl group significantly enhances activity.[4] The spatial arrangement of these oxygen-containing groups appears to be critical for interaction with the receptor.[4]

-

Sulfonamides: The tetrahydronaphthalene derivative S-18886 (terutroban), a potent and selective TP receptor antagonist, features a sulfonamide linkage.[2] Modifications of the sulfonamide and the aromatic rings have been extensively explored to optimize potency and pharmacokinetic properties.

-

Guanidines: Novel guanidine (B92328) derivatives have been designed as combined TP receptor antagonists and thromboxane A2 synthase inhibitors.[1] This dual-action approach offers the potential for enhanced therapeutic benefit.[1]

The nature and substitution pattern of the hydrophobic side chains attached to the central scaffold are also critical determinants of antagonist activity. These side chains are thought to occupy a hydrophobic pocket within the receptor, and their size, shape, and lipophilicity significantly influence binding affinity.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative SAR data for representative TP receptor antagonists from different chemical classes, providing a comparative overview of their potencies in various in vitro assays.

Table 1: Phenol (B47542) Derivatives as TP Receptor Antagonists [4]

| Compound | Inhibition of [3H]U-46619 Binding (IC50, nM) (Guinea Pig Platelet Membranes) | Inhibition of U-46619-induced Human Platelet Aggregation (IC50, nM) |

| 14 | 4.4 | 310 |

| 15 | 80 | 69 |

| 18 | 32 | 79 |

| 26 | 13 | 78 |

Table 2: Commercially Available TP Receptor Antagonists [5]

| Compound | IC50 (nM) |

| SQ 29,548 | 5.8 |

| Daltroban | 106 |

| AH 6809 | 30,000 |

| AL 8810 | 8,150 |

Key Experimental Protocols

The evaluation of TP receptor antagonist activity relies on a suite of robust in vitro and cellular assays. The following sections provide detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the TP receptor.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for the TP receptor.

Materials:

-

Cell membranes prepared from cells expressing the TP receptor (e.g., human platelets or HEK293 cells).

-

Radiolabeled TP receptor antagonist (e.g., [3H]-SQ29,548).

-

TP receptor agonist (e.g., U-46619) for non-specific binding determination.

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

In a 96-well plate, add binding buffer, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For the determination of non-specific binding, add a high concentration of a non-radiolabeled TP receptor agonist (e.g., U-46619).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Platelet Aggregation Assay

This functional assay assesses the ability of a test compound to inhibit platelet aggregation induced by a TP receptor agonist.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting TP receptor-mediated platelet aggregation.

Materials:

-

Freshly drawn human blood collected in an anticoagulant (e.g., sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

-

TP receptor agonist (e.g., U-46619 or arachidonic acid).[6]

-

Test compounds.

-

Platelet aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with a known concentration of the test compound or vehicle control in the aggregometer cuvette at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of a TP receptor agonist (e.g., U-46619).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Repeat the procedure with a range of test compound concentrations.

-

Calculate the percentage inhibition of aggregation for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Calcium Mobilization Assay

This cell-based functional assay measures the ability of a test compound to block the increase in intracellular calcium concentration induced by a TP receptor agonist.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting TP receptor-mediated calcium signaling.

Materials:

-

Cells stably expressing the human TP receptor (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

TP receptor agonist (e.g., U-46619).

-

Test compounds.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Seed the TP receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the test compound to the wells and incubate for a specified period.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a submaximal concentration of a TP receptor agonist (e.g., U-46619) into the wells.

-

Immediately monitor the change in fluorescence over time.

-

The peak fluorescence intensity is proportional to the intracellular calcium concentration.

-

Calculate the percentage inhibition of the agonist-induced calcium response for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the TP receptor signaling pathway, a typical experimental workflow for antagonist evaluation, and a summary of key SAR principles.

Caption: TP Receptor Signaling Pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacologyeducation.org [pharmacologyeducation.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and thromboxane A2/prostaglandin H2 receptor antagonistic activity of phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Platelet aggregation response to cyclooxygenase inhibition and thromboxane receptor antagonism using impedance aggregometry: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology and Toxicology of TP Receptor Antagonists, Featuring "TP receptor antagonist-1"

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thromboxane (B8750289) A2 Receptor as a Therapeutic Target

The thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor, is a G-protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathophysiological processes. Endogenous ligands for the TP receptor, primarily TXA2 and its precursor prostaglandin (B15479496) H2 (PGH2), are potent mediators of platelet aggregation, vasoconstriction, and smooth muscle proliferation.[1][2] Consequently, the TP receptor has emerged as a significant therapeutic target for a range of cardiovascular and respiratory diseases, including thrombosis, hypertension, and asthma.[3][4]

TP receptor antagonists are a class of drugs designed to competitively inhibit the binding of endogenous agonists to the TP receptor, thereby mitigating its downstream signaling effects. These antagonists offer a more targeted therapeutic approach compared to non-selective cyclooxygenase (COX) inhibitors like aspirin (B1665792), as they do not interfere with the production of other prostanoids, some of which have beneficial effects.[5] This guide provides a detailed overview of the pharmacology and toxicology of TP receptor antagonists, with a specific focus on the investigational compound "TP receptor antagonist-1" and a comprehensive profile of the well-characterized antagonist, terutroban (B1683094).

Pharmacology of this compound (compound 7m)

"this compound," also identified as compound 7m, is a novel synthetic molecule that has been characterized as a thromboxane A2 receptor antagonist.[6][7] The initial pharmacological data for this compound originate from its primary synthesis and evaluation study.[6]

In Vitro Pharmacology

The primary pharmacological activity of this compound has been determined through in vitro assays assessing its affinity for the two isoforms of the human TP receptor, TPα and TPβ. The compound demonstrates competitive antagonism at both isoforms with IC50 values in the micromolar range.[6][7]

Further in vitro studies have confirmed its functional antagonism through the inhibition of platelet aggregation. In human platelet-rich plasma, this compound has been shown to inhibit platelet aggregation induced by a TP receptor agonist.[6]

A Comprehensive Profile of a Representative TP Receptor Antagonist: Terutroban

Due to the limited publicly available data on "this compound," this guide will utilize terutroban as a well-documented example of a TP receptor antagonist to provide a more complete pharmacological and toxicological profile. Terutroban is a selective, orally active TP receptor antagonist that has undergone extensive preclinical and clinical investigation.

In Vitro Pharmacology of Terutroban

Terutroban is a potent and selective antagonist of the TP receptor, with an IC50 of 16.4 nM. It effectively inhibits platelet aggregation induced by TP receptor agonists like U-46619.

In Vivo Pharmacology of Terutroban

In animal models, terutroban has demonstrated significant antithrombotic effects. It has also been shown to possess antiatherosclerotic and antivasoconstrictor properties. In spontaneously hypertensive stroke-prone rats, daily administration of terutroban prevented aortic thickening, inhibited vascular cell proliferation, and reduced vascular fibrosis.

Pharmacokinetics of Terutroban

Terutroban is orally bioavailable with a half-life of 6-10 hours. It is primarily metabolized in the liver and excreted through both urine and feces.

Quantitative Data Summary

The following tables summarize the available quantitative pharmacological data for this compound and terutroban.

Table 1: In Vitro Potency of TP Receptor Antagonists

| Compound | Target | Assay Type | Species | IC50 | Reference(s) |

| This compound | TPα Receptor | Competitive Binding Assay | Human | 9.46 µM | [6][7] |

| This compound | TPβ Receptor | Competitive Binding Assay | Human | 8.49 µM | [6][7] |

| Terutroban | TP Receptor | Not Specified | Not Specified | 16.4 nM |

Table 2: Pharmacokinetic Parameters of Terutroban

| Parameter | Species | Route of Administration | Value | Reference(s) |

| Half-life | Human | Oral | 6-10 hours |

Experimental Protocols

This section provides an overview of the methodologies used to obtain the pharmacological data presented.

In Vitro TP Receptor Binding Assay (General Protocol)

The affinity of a test compound for the TP receptor is typically determined using a competitive radioligand binding assay.

-

Preparation of Membranes: Membranes are prepared from cells expressing the human TPα or TPβ receptor.

-

Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548) and varying concentrations of the test compound.

-

Separation and Detection: The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

In Vitro Platelet Aggregation Assay

The functional antagonistic activity of a compound on platelet aggregation is assessed using light transmission aggregometry.

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors and centrifuged to obtain PRP.

-

Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established. A TP receptor agonist, such as U-46619, is added to induce platelet aggregation, which is measured as an increase in light transmission.

-

Inhibition Assay: To determine the inhibitory effect of a test compound, PRP is pre-incubated with varying concentrations of the compound before the addition of the agonist.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced platelet aggregation (IC50) is determined.

Visualization of Signaling Pathways and Experimental Workflows

TP Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the TP receptor.

Caption: Simplified TP receptor signaling pathway leading to platelet aggregation and vasoconstriction.

Experimental Workflow for In Vitro Platelet Aggregation Assay

The following diagram outlines the key steps in an in vitro platelet aggregation assay.

Caption: Workflow for assessing the effect of a TP receptor antagonist on platelet aggregation in vitro.

Toxicology Profile of TP Receptor Antagonists

The toxicological profile of TP receptor antagonists is a critical aspect of their development. The primary safety concern for this class of drugs is the potential for increased bleeding risk, due to their inhibition of platelet aggregation.

Preclinical Toxicology

Preclinical safety studies for TP receptor antagonists typically involve a battery of in vitro and in vivo tests to assess potential toxicities. These include:

-

Genotoxicity assays: To evaluate the potential for the compound to cause genetic damage.

-

Safety pharmacology studies: To assess the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

-

Repeated-dose toxicity studies: In at least two species (one rodent, one non-rodent) to identify target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Clinical Toxicology (with Terutroban as an example)

The clinical safety of terutroban was evaluated in several trials, including the large-scale PERFORM study, which compared its safety and efficacy to aspirin in patients with a history of ischemic stroke or transient ischemic attack.

The study found that terutroban was generally well-tolerated. However, there was a slight increase in minor bleeding events with terutroban compared to aspirin (12% vs. 11%). There were no significant differences in other major safety endpoints.

Conclusion

TP receptor antagonists represent a promising therapeutic strategy for the management of diseases driven by excessive TXA2 activity. The investigational compound "this compound (compound 7m)" has demonstrated in vitro activity as a dual inhibitor of TPα and TPβ receptors. While comprehensive data on this specific molecule is limited, the extensive research on compounds like terutroban provides a solid foundation for understanding the pharmacological and toxicological profile of this drug class. The primary therapeutic benefit of these antagonists lies in their targeted inhibition of platelet aggregation and vasoconstriction, while their main toxicological consideration is an increased risk of bleeding. Further research and clinical development will continue to delineate the therapeutic potential and safety of novel TP receptor antagonists in various clinical settings.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis and Pharmacological Evaluation of Novel [research.amanote.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Synthesis and evaluation of trimetoquinol derivatives: novel thromboxane A2/prostaglandin H2 antagonists with diminished beta-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of TP Receptor Antagonist-1: A Technical Overview

This technical guide provides a detailed summary of the preclinical research findings for TP receptor antagonist-1, a compound identified for its potential in the research of cardiovascular diseases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound, also referred to as compound 7m, is a selective antagonist of the thromboxane (B8750289) A2 (TP) receptor.[1] The TP receptor, a G-protein coupled receptor, is activated by thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the downstream signaling pathways that lead to these pro-thrombotic and vasoconstrictive effects. The compound has been shown to have activity against both isoforms of the human TP receptor, TPα and TPβ.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Receptor Antagonist Activity [1]

| Target | IC50 (µM) |

| Thromboxane A2 Receptor α (TPα) | 9.46 |

| Thromboxane A2 Receptor β (TPβ) | 8.49 |

Table 2: In Vitro Functional Activity [1]

| Assay | Effect | Concentration Range (M) | Incubation Time |

| Human Platelet Aggregation | Inhibitory | 10⁻⁵ - 10⁻⁷ | 3 min |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preclinical evaluation of TP receptor antagonists like this compound.

1. TP Receptor Binding Assay (for IC50 Determination)

-

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the TPα and TPβ receptor isoforms.

-

Cell Lines: HEK293 or CHO cells stably expressing either the human TPα or TPβ receptor.

-

Radioligand: [³H]-SQ 29,548, a potent and selective TP receptor antagonist.

-

Procedure:

-

Cell membranes are prepared from the transfected cell lines.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled TP receptor antagonist.

-

After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 values are calculated by non-linear regression analysis of the competition binding curves.

-

2. In Vitro Human Platelet Aggregation Assay

-

Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by a TP receptor agonist.

-

Sample: Platelet-rich plasma (PRP) obtained from healthy human volunteers.

-

Agonist: U-46619, a stable thromboxane A2 mimetic.

-

Procedure:

-

PRP is prepared by centrifugation of whole blood collected in sodium citrate.

-

The platelet count in the PRP is adjusted to a standardized concentration.

-

The PRP is pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 3 minutes).

-

Platelet aggregation is induced by the addition of a sub-maximal concentration of U-46619.

-

The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored over time using an aggregometer.

-

The inhibitory effect of this compound is quantified by comparing the maximal aggregation in the presence of the compound to that of the vehicle control.

-

Visualizations

Thromboxane A2 Signaling Pathway

Caption: Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Caption: Workflow for assessing the effect of this compound on platelet aggregation.

References

An In-depth Technical Guide on the Effects of Thromboxane Receptor Antagonism on Platelet Activation Pathways

Abstract: The thromboxane (B8750289) A2 (TXA2) receptor, or TP receptor, is a critical component in the signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation. Its role as a potent amplifier of platelet activation signals makes it a key therapeutic target for antithrombotic therapies. This technical guide provides a comprehensive overview of the effects of TP receptor antagonism on platelet activation pathways, using the well-characterized dual TP/DP2 receptor antagonist, Ramatroban, as a primary example. This document summarizes quantitative efficacy data, details key experimental methodologies, and provides visual representations of the underlying signaling mechanisms and experimental workflows.

Introduction to TP Receptors in Platelet Activation

Platelets play a central role in hemostasis, the process that halts bleeding at the site of vascular injury. However, aberrant platelet activation can lead to pathological thrombosis, underlying cardiovascular diseases such as myocardial infarction and stroke. Upon vascular injury, platelets are exposed to various agonists like collagen, adenosine (B11128) diphosphate (B83284) (ADP), and thrombin, which initiate activation.

A crucial step in this process is the synthesis and release of thromboxane A2 (TXA2) by activated platelets themselves.[1][2] TXA2 then acts in an autocrine and paracrine manner, binding to TP receptors on the surface of platelets.[1] This binding amplifies the initial activation signals, leading to a full platelet response characterized by shape change, degranulation (releasing more agonists like ADP and TXA2), and conformational activation of integrin αIIbβ3, which mediates platelet aggregation by binding fibrinogen.[1]

TP receptor antagonists are a class of drugs that competitively block the binding of TXA2 and its precursor, prostaglandin (B15479496) H2 (PGH2), to the TP receptor, thereby inhibiting this critical amplification loop.[2][3] Ramatroban (formerly BAY u 3405) is a potent TP receptor antagonist that also exhibits antagonistic activity at the prostaglandin D2 (PGD2) receptor CRTH2, making it a dual-action agent.[3][4][5] This guide will focus on its well-documented effects as a TP receptor antagonist on platelet function.

Mechanism of Action: TP Receptor Signaling Pathway

The TP receptor is a G-protein coupled receptor (GPCR) that, in platelets, is primarily coupled to the Gq family of G-proteins.[2] Activation of the TP receptor initiates a well-defined intracellular signaling cascade.

Signaling Cascade Diagram

The following diagram illustrates the canonical TP receptor signaling pathway in platelets and the inhibitory action of a TP receptor antagonist.

Caption: TP receptor signaling cascade and point of inhibition by Ramatroban.

Pathway Description:

-

Agonist Binding: TXA2 binds to the TP receptor on the platelet surface.

-

G-Protein Activation: The agonist-bound receptor activates the Gq protein.

-

PLCβ Activation: Gq activates Phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptor on the dense tubular system (the platelet's calcium store), triggering the release of Ca²⁺ into the cytosol.

-

DAG and increased cytosolic Ca²⁺ synergistically activate Protein Kinase C (PKC).

-

-

Platelet Response: The rise in intracellular Ca²⁺ and activation of PKC drive the key events of platelet activation: shape change, degranulation (secretion), and the "inside-out" signaling that activates integrin αIIbβ3, leading to aggregation.[2]

Inhibitory Action: A TP receptor antagonist, such as Ramatroban, competitively binds to the TP receptor, preventing TXA2 from initiating this signaling cascade.[3][6] This blockade effectively suppresses the amplification of platelet activation signals.

Quantitative Efficacy Data

Ramatroban has been shown to be a potent inhibitor of platelet aggregation and activation in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Potency of Ramatroban

| Parameter | Species | Assay Condition | Value | Reference(s) |

| Ki (TP Receptor) | Human | Radioligand binding | 4.3 - 13 nM | [7][8] |

| IC₅₀ (TP Receptor) | Human | [³H]SQ29548 displacement | 68 nM | [9] |

| IC₅₀ (TP Receptor) | Human | U-46619 binding assay | 30 nM | [9] |

| IC₅₀ (Platelet Aggregation) | Human | Agonist-induced | ~30 nM | [10] |

| IC₅₀ (Ca²⁺ Mobilization) | Human | PGD2-induced (CRTH2) | 30 nM | [7] |

| IC₅₀ (PGD2 Binding) | Human | [³H]PGD2 binding (CRTH2) | 100 nM | [7] |

Note: IC₅₀ values can vary based on the specific agonist and its concentration used in the aggregation assay. U-46619 is a stable synthetic analog of TXA2 commonly used in these assays.[1]

Table 2: Effects of Ramatroban on Platelet Activation Markers

| Marker | Effect | Notes | Reference(s) |

| P-selectin Expression | Inhibited | Ramatroban is ~100x more potent than aspirin (B1665792) in inhibiting P-selectin expression. | [10] |

| TGF-β1 Release | Inhibited | Blocks release from platelets by antagonizing TP receptors. | [10] |

| Intracellular IP₃ Mobilization | Reduced | Decreased basal IP₃ levels in constitutively active mutant TP receptors. | [6][11] |

Key Experimental Protocols

The quantitative data presented above are derived from standardized experimental procedures. This section details the methodologies for two key assays: Light Transmission Aggregometry and Platelet Secretion Assays.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation in vitro. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps.[12]

Experimental Workflow Diagram:

Caption: Standard workflow for a Light Transmission Aggregometry experiment.

Detailed Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free donors via clean venipuncture into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.[13] The first few milliliters are often discarded to avoid tissue factor contamination.

-

PRP and PPP Preparation:

-

The citrated blood is centrifuged at a low speed (e.g., 194 x g for 18 minutes) at room temperature with no brake to obtain PRP.[12]

-

The remaining blood is centrifuged at a high speed (e.g., 1465 x g for 20 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).[12]

-

-

Platelet Count Adjustment: The platelet count in the PRP is measured and adjusted, typically to 200-350 x 10⁹/L, by diluting with PPP.[14]

-

Aggregation Measurement:

-

Aliquots of adjusted PRP are placed in aggregometer cuvettes with a magnetic stir bar and warmed to 37°C.[13]

-

The instrument is calibrated with PRP (0% transmission) and PPP (100% transmission).

-

A vehicle control or varying concentrations of the TP receptor antagonist (Ramatroban) are added to the PRP and incubated for a short period (e.g., 2 minutes).[12]

-

A platelet agonist (e.g., U46619, collagen, ADP, or arachidonic acid) is added to initiate aggregation.

-

The change in light transmission is recorded over time, typically for 5-10 minutes.[13]

-

-

Data Analysis: The maximum percentage of aggregation is determined from the resulting curve. For antagonist studies, the percent inhibition is calculated relative to the vehicle control, and an IC₅₀ value is determined from the dose-response curve.

Platelet Secretion (Lumi-Aggregometry)

Platelet secretion from dense granules (containing ATP, ADP, serotonin) can be measured simultaneously with aggregation using a lumi-aggregometer. The most common method measures ATP release using a luciferin-luciferase reagent.

Methodology:

-

Protocol: The procedure is identical to LTA, with one key addition.

-

Reagent: A luciferin-luciferase reagent (e.g., Chrono-Lume) is added to the PRP cuvette before the agonist.

-

Measurement: As platelets secrete ATP from their dense granules upon activation, the ATP reacts with the luciferin-luciferase reagent to produce light (bioluminescence).

-

Detection: The aggregometer is equipped with a photomultiplier tube that detects the emitted light, providing a real-time measurement of ATP secretion alongside the aggregation trace.

-

Analysis: The amount of ATP released is quantified and compared between the antagonist-treated samples and the control. This provides direct evidence of the antagonist's effect on platelet degranulation.

Conclusion

TP receptor antagonists, exemplified by Ramatroban, are potent inhibitors of platelet activation. They act by directly blocking the primary amplification loop mediated by TXA2, thereby preventing the full activation and aggregation of platelets in response to a variety of physiological agonists. By inhibiting the Gq-PLC-IP₃/DAG signaling pathway, these antagonists reduce intracellular calcium mobilization, PKC activation, granule secretion, and ultimately, thrombus formation. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for the continued research and development of TP receptor antagonists as effective antithrombotic agents.

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ramatroban? [synapse.patsnap.com]

- 4. What is Ramatroban used for? [synapse.patsnap.com]

- 5. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor | PLOS One [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.3. Platelet Aggregometry Assay [bio-protocol.org]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Interaction of Thromboxane A2 Receptor Antagonists with the Gq Alpha Subunit Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between specific thromboxane (B8750289) A2 (TP) receptor antagonists and the Gq alpha subunit family of G proteins. The TP receptor, a class A G protein-coupled receptor (GPCR), primarily mediates its physiological effects through the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent intracellular signaling cascades. Understanding the antagonistic mechanisms on this pathway is crucial for the development of therapeutics targeting a range of conditions, including cardiovascular diseases, asthma, and thrombosis.

This guide will focus on three well-characterized TP receptor antagonists: Ramatroban , Seratrodast , and SQ 29,548 , detailing their effects on Gq-mediated signaling, presenting quantitative data for comparison, outlining experimental protocols for key assays, and visualizing the relevant biological pathways and workflows.

The TP Receptor-Gq Signaling Axis

The activation of the TP receptor by its endogenous agonist, thromboxane A2 (TXA2), initiates a conformational change in the receptor, enabling it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for heterotrimeric G proteins of the Gq family (Gαq, Gα11). This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated, GTP-bound Gαq then stimulates its primary effector, phospholipase C-β (PLCβ).

PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the action of DAG in activating protein kinase C (PKC), orchestrates a variety of cellular responses, including platelet aggregation, smooth muscle contraction, and cellular proliferation.

TP receptor antagonists competitively bind to the TP receptor, preventing the binding of TXA2 and other agonists, thereby inhibiting the activation of the Gq signaling cascade at its origin. Some antagonists may also exhibit inverse agonism, reducing the basal, agonist-independent activity of the receptor.

Diagram of the TP Receptor-Gq Signaling Pathway

Caption: Canonical signaling pathway of the Thromboxane A2 (TP) receptor via the Gq alpha subunit.

Quantitative Data on TP Receptor Antagonist Interaction with Gq Signaling

The following tables summarize the available quantitative data for Ramatroban, Seratrodast, and SQ 29,548, focusing on their inhibitory effects on Gq-mediated signaling pathways.

Table 1: Ramatroban - Inhibition of Gq-Mediated Signaling

| Parameter | Value | Assay Type | Cell/Tissue Type | Agonist | Reference |

| IC50 | 30 nM | Radioligand Binding (Displacement of U-46619) | Platelets | U-46619 | [1] |

| Ki | 10 nM | Radioligand Binding | Platelets | U-46619 | [1] |

| pA2 | 7.0 - 8.5 | Functional Assay (Inhibition of PGD2-mediated responses) | Not Specified | PGD2 | [1] |

| % Inhibition of Basal Ca2+ Mobilization | ~70% at 1 µM | Calcium Mobilization Assay | HEK293T cells expressing A160T variant TP receptor | None (Basal) | [2] |

| % Inhibition of Basal IP3 Accumulation | ~50% at 1 µM | Inositol Phosphate (B84403) Assay | HEK293T cells expressing A160T variant TP receptor | None (Basal) | [2] |

Table 2: Seratrodast - Inhibition of Gq-Mediated Signaling

| Parameter | Value | Assay Type | Cell/Tissue Type | Agonist | Reference |

| pA2 | 8.3 | Contraction Assay | Rabbit Aorta | U-44069 | [3] |

| pA2 | 9.0 | Contraction Assay | Pig Coronary Arteries | U-44069 | [3] |

| pA2 | 8.29 | Contraction Assay | Guinea Pig Lung | U-46619 | [3] |

| IC50 | 3.5 x 10⁻⁷ M | Platelet Aggregation Assay | Guinea Pig Platelets | U-44069 | [3] |

Table 3: SQ 29,548 - Inhibition of Gq-Mediated Signaling

| Parameter | Value | Assay Type | Cell/Tissue Type | Agonist | Reference |

| IC50 | 5.8 nM | Calcium Flux Assay | HEK293 cells | U-44069 (10 nM) | [4] |

| % Inhibition of Basal Ca2+ Mobilization | Significant reduction at 1 µM and 10 µM | Calcium Mobilization Assay | HEK293T cells expressing wild-type TP receptor | None (Basal) | [5] |

| % Inhibition of Basal IP3 Accumulation | ~40-50% at 1 µM | Inositol Phosphate Assay | HEK293T cells expressing wild-type TP receptor | None (Basal) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagents.

Intracellular Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium concentration, a direct downstream effect of Gq activation.

Diagram of Calcium Mobilization Assay Workflow

Caption: Workflow for a typical intracellular calcium mobilization assay.

Methodology:

-

Cell Culture and Plating:

-

Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human TP receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Aspirate the culture medium from the wells and add 100 µL of the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of the TP receptor antagonist (e.g., Ramatroban, SQ 29,548) in the assay buffer.

-

After the dye-loading incubation, wash the cells twice with 100 µL of assay buffer.

-

Add 50 µL of the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Prepare the TP receptor agonist (e.g., U-46619) at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation 3).

-

Initiate fluorescence reading and, after establishing a stable baseline, inject 50 µL of the agonist solution into each well.

-

Continue to measure the fluorescence intensity (excitation ~494 nm, emission ~516 nm for Fluo-4) every 1-2 seconds for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more integrated measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Diagram of IP-One HTRF Assay Workflow

Caption: Workflow for an Inositol Phosphate (IP-One) HTRF assay.

Methodology (using a commercial HTRF kit, e.g., IP-One HTRF® from Cisbio):

-

Cell Culture and Plating:

-

Culture and plate cells expressing the TP receptor as described for the calcium mobilization assay, typically in a 384-well white plate.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of the TP receptor antagonist in the stimulation buffer provided with the kit, which contains lithium chloride (LiCl) to inhibit IP1 degradation.

-

Prepare the TP receptor agonist at a concentration that gives a submaximal response (EC80).

-

-

Assay Procedure:

-

Add the antagonist dilutions to the respective wells of the cell plate.

-

Add the agonist to all wells except the negative control.

-

Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.

-

-

Detection:

-

Prepare the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in the lysis buffer according to the manufacturer's instructions.

-

Add the detection reagents to each well.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Measurement and Data Analysis:

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data to the agonist-only control (100%) and the basal control (0%).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Concluding Remarks

The TP receptor antagonists Ramatroban, Seratrodast, and SQ 29,548 effectively inhibit the Gq alpha subunit-mediated signaling cascade initiated by the TP receptor. The quantitative data presented in this guide, derived from various in vitro assays, provide a basis for comparing the potencies of these compounds. The detailed experimental protocols for calcium mobilization and inositol phosphate accumulation assays offer a practical framework for researchers to investigate the interaction of these and other novel antagonists with the TP receptor-Gq pathway.

The continued study of these interactions is paramount for the rational design of more selective and potent therapeutic agents targeting the diverse pathologies associated with aberrant thromboxane A2 signaling. The use of the described methodologies will facilitate the characterization of new chemical entities and contribute to a deeper understanding of GPCR pharmacology.

References

- 1. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TP Receptor Antagonists in Modulating Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thromboxane (B8750289) A2 (TP) receptor and the impact of its antagonists on smooth muscle contraction. Thromboxane A2, a potent vasoconstrictor and platelet aggregator, exerts its effects by activating TP receptors, which are G protein-coupled receptors expressed in various tissues, including vascular and bronchial smooth muscle.[1][2] The antagonism of these receptors presents a significant therapeutic target for a range of conditions, including cardiovascular diseases, asthma, and hypertension.[3][4][5]

Core Signaling Pathways in Smooth Muscle Contraction

The activation of TP receptors in smooth muscle cells initiates a cascade of intracellular events leading to contraction. This process is primarily mediated through two key signaling pathways: the Gq/Phospholipase C (PLC) pathway and the RhoA/Rho-kinase (ROK) pathway.

Gq/Phospholipase C (PLC) Pathway

Upon agonist binding, the TP receptor couples to the Gq alpha subunit of its associated G protein.[6][7] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light-chain kinase (MLCK).[6] MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments and ultimately causing smooth muscle contraction.[6][8]

Figure 1: Gq/Phospholipase C (PLC) signaling pathway in smooth muscle.

RhoA/Rho-Kinase (ROK) Pathway

In addition to the PLC pathway, TP receptor activation also engages the RhoA/Rho-kinase (ROK) signaling cascade, which contributes to Ca2+ sensitization of the contractile apparatus.[6] The activated G protein (likely Gq/11 or G12/13) stimulates the small GTPase RhoA.[6] RhoA, in its active GTP-bound state, activates Rho-kinase (ROK). ROK then phosphorylates the myosin light chain phosphatase (MLCP) targeting subunit (MYPT1), leading to the inhibition of MLCP activity.[6] By inhibiting MLCP, the dephosphorylation of myosin light chains is reduced, resulting in a net increase in phosphorylated myosin light chains and sustained smooth muscle contraction, even at lower intracellular Ca2+ concentrations.[6]

Figure 2: RhoA/Rho-Kinase (ROK) signaling pathway in smooth muscle.

Mechanism of Action of TP Receptor Antagonists

TP receptor antagonists function by competitively binding to the TP receptor, thereby preventing the binding of endogenous agonists like thromboxane A2 and prostaglandin (B15479496) H2.[9][10] This blockade inhibits the downstream signaling cascades, leading to a reduction in intracellular calcium mobilization and a decrease in the phosphorylation of myosin light chains. Consequently, the interaction between actin and myosin is inhibited, resulting in smooth muscle relaxation and the attenuation of agonist-induced contractions.[6]

Quantitative Data on TP Receptor Agonists and Antagonists

The following tables summarize key quantitative data for commonly used TP receptor agonists and antagonists in smooth muscle contraction studies.

Table 1: Potency of TP Receptor Agonists in Inducing Smooth Muscle Contraction

| Agonist | Preparation | EC50 | Reference |

| U-46619 | Rat Aortic Rings | 28 ± 2 nM | [8] |

| U-46619 | Rat Caudal Artery | ~50 nM | [6] |

| U-46619 | Human Bronchial Rings | 3.2 x 10-8 M | [11] |

| U-46619 | Human Bronchial Smooth Muscle | 12 nM | [12] |

| STA2 | Human Intrapulmonary Artery | 1.4 x 10-9 M | [13] |

| EP 171 | Various Isolated Smooth Muscles | 45 - 138 pM | [14] |

Table 2: Efficacy of TP Receptor Antagonists in Inhibiting Smooth Muscle Contraction

| Antagonist | Agonist | Preparation | IC50 / pA2 | Reference |

| SQ-29548 | U-46619 | Rat Caudal Artery | - | [6] |

| S-1452 | STA2 | Human Intrapulmonary Artery | 5.8 x 10-9 M | [13] |

| ONO-3708 | STA2 | Human Intrapulmonary Artery | 4.2 x 10-8 M | [13] |

| AH23848 | U-46619 | Human Bronchus | pA2 = 8.3 | [12] |

| GR32191 | U-46619 | Human Bronchial Rings | pA2 = 8.40 ± 0.41 | [11] |

| GR32191 | PGF2α | Human Bronchial Rings | pA2 = 8.18 ± 0.08 | [11] |

| EP 092 | EP 171 | Pig Pulmonary Artery | pA2 = 8.09 | [14] |

| EP 092 | U-46619 | Pig Pulmonary Artery | pA2 = 8.15 | [14] |

| BM-13,505 | CTA2 or U-46,619 | Rat Aortic Rings | Threshold: 5 ng/ml | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of TP receptor antagonist activity. Below are standardized protocols for key experiments.

Isolated Tissue Preparation and Organ Bath Assay

This ex vivo method is widely used to assess the contractile and relaxant properties of compounds on smooth muscle tissues.

Protocol:

-

Tissue Dissection: Euthanize the experimental animal (e.g., rat, guinea pig) via an approved method. Carefully dissect the desired smooth muscle tissue, such as the thoracic aorta, caudal artery, or trachea, in cold, oxygenated physiological salt solution (PSS).[10]

-

Tissue Mounting: Cut the tissue into rings or strips and mount them in an organ bath containing PSS, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[10]

-

Transducer Connection: Attach one end of the tissue to a fixed support and the other end to an isometric force transducer to record changes in muscle tension.[10]

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing with fresh PSS.

-

Viability Check: Contract the tissue with a standard agent (e.g., potassium chloride) to ensure its viability.

-

Agonist-Induced Contraction: After a washout and return to baseline, induce contraction by adding a TP receptor agonist (e.g., U-46619) in a cumulative or non-cumulative manner to establish a concentration-response curve.[10]

-

Antagonist Incubation: In a separate set of experiments, pre-incubate the tissue with the TP receptor antagonist for a defined period before adding the agonist.

-

Data Analysis: Measure the magnitude of contraction and plot concentration-response curves. Calculate EC50 values for the agonist in the absence and presence of the antagonist to determine the antagonist's potency (e.g., pA2 value).[10]

Figure 3: Experimental workflow for an isolated tissue organ bath assay.

Intracellular Calcium Measurement

This assay quantifies changes in cytosolic free calcium concentration in response to TP receptor activation and antagonism.

Protocol:

-

Cell Culture: Culture vascular smooth muscle cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

-

Washing: Wash the cells to remove any extracellular dye.

-

Microscopy: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Baseline Measurement: Perfuse the cells with a physiological buffer and measure the baseline fluorescence ratio.

-

Stimulation: Perfuse the cells with a solution containing a TP receptor agonist (e.g., U-46619) and record the change in fluorescence, which corresponds to an increase in intracellular calcium.[8]

-

Antagonist Treatment: In separate experiments, pre-incubate the cells with a TP receptor antagonist before agonist stimulation and measure the attenuated calcium response.

-

Data Analysis: Quantify the changes in fluorescence ratios to determine the effect of the antagonist on agonist-induced calcium mobilization.

Conclusion

TP receptor antagonists represent a promising class of therapeutic agents for diseases characterized by excessive smooth muscle contraction. A thorough understanding of the underlying signaling pathways, coupled with robust and reproducible experimental protocols, is essential for the successful development and evaluation of these compounds. This guide provides a foundational framework for researchers and drug development professionals working in this critical area of pharmacology.

References

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thromboxane receptor - Wikipedia [en.wikipedia.org]

- 8. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Characterization of contractile prostanoid receptors on human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological nature of TP receptor mediated contraction in human intrapulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP 171: a high affinity thromboxane A2-mimetic, the actions of which are slowly reversed by receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of antagonism of thromboxane receptors in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Therapeutic Potential of Thromboxane Receptor Antagonists in Thrombosis and Hemostasis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thromboxane (B8750289) A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a critical role in the pathophysiology of thrombosis and cardiovascular diseases.[1] Its actions are mediated through the thromboxane prostanoid (TP) receptor. While aspirin (B1665792), an irreversible inhibitor of cyclooxygenase (COX)-1, effectively reduces TXA2 production, it does not block the action of other TP receptor agonists like isoprostanes, which are generated during oxidative stress.[2][3] This limitation has driven the development of TP receptor antagonists, a class of drugs that directly block the receptor, offering a potentially more comprehensive antiplatelet and vascular-protective effect. This document provides a technical guide on the mechanism, efficacy, and experimental evaluation of TP receptor antagonists, with a focus on their potential in thrombosis and hemostasis studies.

The Thromboxane Prostanoid (TP) Receptor Signaling Pathway

The TP receptor is a G protein-coupled receptor (GPCR) with two isoforms, TPα and TPβ, arising from differential mRNA splicing.[1] The TPα isoform is predominantly found in platelets.[1] Activation of the TP receptor by agonists such as Thromboxane A2 (TXA2), prostaglandin (B15479496) endoperoxides (PGG2, PGH2), and isoprostanes initiates a signaling cascade crucial for hemostasis and thrombosis.[3][4][5]

Upon agonist binding, the TP receptor couples primarily to Gq and G13 proteins.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade results in platelet shape change, degranulation, and aggregation.

-

G13 Pathway: Coupling to G13 activates the Rho/Rho-kinase pathway, which contributes to vasoconstriction and platelet shape change.

TP receptor antagonists competitively bind to the TP receptor, preventing its activation by endogenous agonists and thereby inhibiting these downstream signaling events. This direct blockade is advantageous as it inhibits the pro-thrombotic effects of all TP agonists, including those whose synthesis is not blocked by aspirin.[2]

Quantitative Data Presentation

The efficacy of TP receptor antagonists has been evaluated in numerous preclinical and clinical studies. The data below summarizes key quantitative findings.

Table 1: In Vitro Efficacy of TP Receptor Antagonists

This table outlines the inhibitory concentration (IC50) of various TP receptor antagonists against platelet aggregation induced by TP-specific agonists.

| Compound | Agonist | Assay System | IC50 | Reference |

| TP receptor antagonist-1 (compound 7m) | - | TPα Receptor Binding | 9.46 µM | [6] |

| This compound (compound 7m) | - | TPβ Receptor Binding | 8.49 µM | [6] |

| nstpbp5185 | 3H-SQ-29548 | HEK-293 cells (TP receptor binding) | 0.1 µM | [7] |

| S18886 (Terutroban) | U46619 | Human Platelet Aggregation | ~0.2 µmol/L | [8] |

| GR32191 | U-46619 | Human Whole Blood Aggregation | pA2 ≈ 8.2 | [9] |

Table 2: In Vivo Efficacy of TP Receptor Antagonists in Animal Models

This table summarizes the antithrombotic and hemostatic effects of TP receptor antagonists in various animal models.

| Compound | Animal Model | Endpoint | Result | Reference |

| nstpbp5185 | Murine pulmonary embolism | Survival Rate | Significantly increased survival rate with less bleeding than aspirin. | [7] |

| nstpbp5185 | Murine FeCl3-induced thrombus | Thrombus Formation | Significantly prolonged latent period in triggering platelet plug formation. | [7] |

| SQ 30,741 | Rat venous thrombosis | Thrombus Mass | 58% reduction (P < .01) at 500 µg/kg/min infusion. | [10] |

| BM 13,505 | Rat venous thrombosis | Thrombus Mass | 56% reduction (P < .01) at 50 µg/kg/min infusion. | [10] |

| S18886 (Terutroban) | Apo E–deficient mice | Atherosclerosis Development | Significantly decreased lesion formation (aspirin had no effect). | [8] |

| TP-null mice | - | Bleeding Time | Prolonged bleeding times. | [11] |

Table 3: Summary of Key Clinical Trial Findings

This table presents outcomes from clinical trials investigating TP receptor antagonists.

| Compound | Trial Name / Phase | Patient Population | Key Finding | Reference |

| Terutroban (B1683094) | PERFORM | ~19,000 patients with recent ischemic stroke | Failed to demonstrate superiority over aspirin in preventing major vascular events. | [4] |